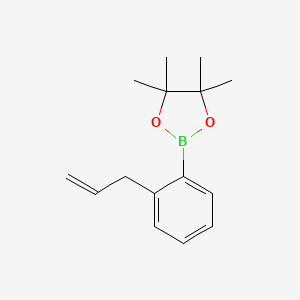

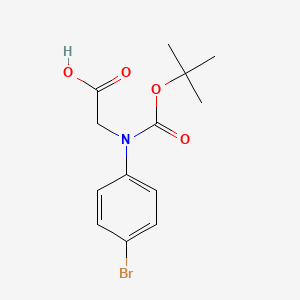

2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Allylphenol has been reported. For instance, Ferrocenylbis(phosphonites), [Fe(C5H4P(OR)2)2 (2, R = -C6H4(OMe-o); 3, R = -C6H4(C3H5-o))] were synthesized by the reaction of Fe(C5H4PCl2)2 (1) with 2-methoxyphenol and 2-allylphenol . Another method involves the synthesis of substituted N-benzoylindole via Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide .Molecular Structure Analysis

The molecular structure of 2-Allylphenol, a part of the compound , is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 134.1751 .Chemical Reactions Analysis

The reactions of N-(2-allylphenyl) benzamides with substituent ® at the positions of benzamide aryl group were initially examined. All substrates proceeded smoothly to afford the corresponding indole in moderate to good yields (62–90%) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allylphenol, a part of the compound , include a density of 1.0±0.1 g/cm3, boiling point of 220.0±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 47.5±3.0 kJ/mol, flash point of 88.9±0.0 °C, and index of refraction of 1.548 .Scientific Research Applications

Synthesis of Functionalized Indoles

This compound plays a crucial role in the synthesis of functionalized indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide . This method is efficient for the synthesis of substituted N-benzoylindole via Pd (II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide . The reaction shows a broad substrate scope and substituted indoles are obtained in good to excellent yields .

Synthesis of Indomethacin Precursor

The compound is used in the synthesis of the key intermediate of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) commonly used to reduce fever, pain, stiffness, and swelling .

Iodocyclization of 2-Allylphenols

The compound is involved in the iodocyclization of 2-allylphenols, a suitable method to access furans and dihydrofurans with adequate yields . This process has been optimized using water as the best solvent for the cyclization of liquid 2-allylphenols .

Synthesis of Dihydrobenzofurans

The iodocyclization reaction of 2-allylphenols is a very attractive strategy for the synthesis of dihydrobenzofurans . Dihydrobenzofuran rings are important classes of oxygen-containing heterocycles occurring in a wide variety of biologically active compounds .

Antifungal Activity

2-Allylphenol has been used in China as a fungicide for more than a decade, and it has been shown that it is a respiration inhibitor . It is effective against Botrytis cinerea, a phytopathogenic fungus that causes serious damage to the agricultural industry by infecting various important crops .

Green Chemistry

The iodocyclization reaction of 2-allylphenols, which involves the compound, is considered a part of green chemistry . This is because it uses water as a solvent, which is environmentally friendly and sustainable .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound is used as a nucleophile in the catalytic allylation of simple ketoimines . It’s also involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Furthermore, it can undergo catalytic protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known that boronic acids and their esters can inhibit the normal and alternative respiratory pathway of certain fungi .

Pharmacokinetics

The susceptibility of boronic pinacol esters to hydrolysis at physiological ph is known, which can influence their bioavailability .

Result of Action

It’s known that derivatives of 2-allylphenol can inhibit the mycelial growth of certain fungi .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these esters for pharmacological purposes .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-prop-2-enylphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h6-8,10-11H,1,9H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJQUXDYIOXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

857934-92-0 |

Source

|

| Record name | 4,4,5,5-tetramethyl-2-[2-(prop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2804102.png)

![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)

![2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2804114.png)

![3-(1-Benzothiophen-3-yl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B2804116.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804119.png)